ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable phenylalanine derivative with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate has diverse applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, allowing it to reach intracellular targets. The phenyl rings contribute to the compound’s binding affinity and specificity for certain proteins and enzymes . These interactions can modulate the activity of the targets, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and use in organic synthesis.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in various chemical reactions and applications.
Trifluoromethyl phenyl sulfone: Used in S-trifluoromethylation reactions and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C19H16F6N2O3 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-phenyl-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propanoate |
InChI |
InChI=1S/C19H16F6N2O3/c1-2-30-15(28)17(19(23,24)25,12-8-4-3-5-9-12)27-16(29)26-14-11-7-6-10-13(14)18(20,21)22/h3-11H,2H2,1H3,(H2,26,27,29) |
InChI Key |
XQUWEGZKOVVYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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